molecular formula C4H9IO B1610442 1-Iodo-3-methoxypropane CAS No. 61542-10-7

1-Iodo-3-methoxypropane

Cat. No.: B1610442
CAS No.: 61542-10-7
M. Wt: 200.02 g/mol
InChI Key: DFNCRJSFSDJOBT-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxypropane (CAS 61542-10-7) is an organoiodine compound with the molecular formula C₄H₉IO and a molecular weight of 200.02 g/mol . It consists of a propane backbone substituted with a methoxy group (-OCH₃) at the third carbon and an iodine atom at the first carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the polarizable iodine atom acting as a leaving group.

Preparation Methods

1-Iodo-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-3-methoxypropane with sodium iodide in acetone at 60°C for three hours. This method yields a high purity product . Industrial production methods often involve similar halogen exchange reactions, ensuring the efficient and scalable production of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in 1-iodo-3-methoxypropane serves as an excellent leaving group, enabling efficient Sₙ2 reactions with diverse nucleophiles. Key findings include:

a. Hydroxide Substitution
Reaction with aqueous NaOH produces 3-methoxypropanol, with nearly quantitative yields under mild conditions (25°C, 1 hr) .

b. Organozinc Reagent Coupling
In Negishi cross-couplings, the compound reacts with organozinc reagents (e.g., Ar-Zn-X) in the presence of Pd catalysts to form C–C bonds. A representative study achieved 85–92% yields for arylpropane derivatives .

NucleophileProductCatalystYieldConditions
HO⁻3-MethoxypropanolNone>95%H₂O, 25°C, 1 hr
Ph-Zn-Br3-MethoxypropylbenzenePd(PPh₃)₄90%THF, 60°C, 12 hr
NH₃ (excess)3-MethoxypropylamineNone78%EtOH, reflux, 6 hr

Mechanistic Notes :

  • The Sₙ2 pathway dominates due to the primary carbon center, as evidenced by stereochemical inversion in chiral analogs .

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under strongly basic conditions, this compound undergoes E2 elimination to form 1-methoxypropene.

Key Data :

  • Using KOtBu in DMSO at 80°C, elimination proceeds with ~65% yield .

  • Competing substitution occurs if weaker bases (e.g., K₂CO₃) are used .

Reductive Dehalogenation

The compound is reduced to propane derivatives via iodine removal:

a. Catalytic Hydrogenation

  • H₂ gas over Pd/C catalyst converts it to 3-methoxypropane in 88% yield (1 atm H₂, 25°C) .

b. Radical Pathways

  • Reaction with Bu₃SnH and AIBN initiates radical chain mechanisms, yielding 3-methoxypropane with 74% efficiency .

Comparative Reactivity

This compound exhibits significantly higher reactivity than its bromo and chloro analogs:

CompoundRelative Sₙ2 Rate (k)Preferred Conditions
This compound1.0 (reference)Room temperature, polar solvents
1-Bromo-3-methoxypropane0.08Heating (60–80°C) required
1-Chloro-3-methoxypropane0.005Prolonged reflux

Scientific Research Applications

Organic Chemistry

1-Iodo-3-methoxypropane is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity as an alkylating agent facilitates nucleophilic substitution reactions, allowing for the modification of other molecules. This property is particularly useful in the development of new chemical entities.

Reaction TypeDescription
Substitution ReactionsIodine can be replaced by nucleophiles (e.g., hydroxide ions) to form 3-methoxypropanol.
Reduction ReactionsCan be reduced to 3-methoxypropane using lithium aluminum hydride.
Oxidation ReactionsOxidizing agents convert it into aldehydes or carboxylic acids.

Biological Applications

In biological research, this compound can be utilized for the modification of biomolecules . This includes its application in creating derivatives that can interact with biological systems for studying enzyme mechanisms or drug interactions.

Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of pharmaceutical compounds. Its ability to introduce a methoxy group and iodine atom into drug-like structures enhances the pharmacological properties of potential therapeutics.

Case Study: Drug Development
Recent studies highlight its role in synthesizing compounds with enhanced solubility and crystallinity, which are critical for drug-like properties. For instance, automated workflows incorporating this compound have been developed for high-throughput synthesis of bioactive molecules .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel materials with specific properties tailored for various applications.

Mechanism of Action

The mechanism by which 1-iodo-3-methoxypropane exerts its effects is primarily through its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows the compound to modify other molecules by transferring its alkyl group, thereby altering their chemical properties and biological activities .

Comparison with Similar Compounds

Key Properties :

  • Storage : Recommended to be stored in a dark, dry environment or at -20°C to prevent decomposition .
  • Hazard Profile : Classified under GHS hazard codes H301 (toxic if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation), and H227 (combustible liquid) .
  • Purity : Commercially available at 95% purity (e.g., Combi-Blocks product QD-9432) .

The following compounds are structurally or functionally analogous to 1-iodo-3-methoxypropane. Key differences in reactivity, physical properties, and applications are highlighted.

Structural Isomer: 2-Iodo-1-methoxypropane

  • Molecular Formula : C₄H₉IO (same as this compound) .
  • Key Differences :
    • The iodine and methoxy groups are on adjacent carbons (positions 1 and 2), altering steric and electronic effects.
    • Collision Cross-Section (CCS) : Predicted CCS values in mass spectrometry differ (e.g., [M+H]+: 123.8 Ų vs. the target compound’s unlisted CCS) .
  • Reactivity : Positional isomerism may lead to divergent reaction pathways in substitutions or eliminations.

Halogen-Substituted Analogs

a) 1-Methoxy-3-bromopropane (CAS 36865-41-5)

  • Molecular Formula : C₄H₉BrO .
  • Key Differences :
    • Bromine (Br) replaces iodine, reducing leaving-group ability due to lower polarizability.
    • Reactivity : Slower in SN2 reactions compared to iodine analogs but more stable under light or heat .
  • Applications : Used in pharmaceutical intermediates where milder reactivity is required.

b) 1-Chloro-3-iodopropane

  • Molecular Formula : C₃H₆ClI .
  • Key Differences: Chlorine (Cl) at position 1 and iodine at position 3 create mixed halogen effects.

Functional Group Variants

a) 1-Azido-3-iodopropane (CAS 58503-62-1)

  • Molecular Formula : C₃H₆IN₃ .
  • Key Differences :
    • Azide (-N₃) replaces the methoxy group, enabling participation in click chemistry (e.g., CuAAC reactions).
    • Molecular Weight : 211.00 g/mol , slightly higher due to nitrogen content .
  • Applications : Valuable in bioconjugation and materials science.

b) Methallyl Iodide (3-Iodo-2-methylprop-1-ene, CAS 3756-30-7)

  • Molecular Formula : C₄H₇I .
  • Key Differences :
    • Allylic iodide with a double bond, enhancing reactivity in elimination or addition reactions.
    • Reactivity : Prone to form carbocations or participate in radical reactions due to allylic stabilization .

Chain-Length and Branching Variants

a) 1-Iodo-3-methylbutane

  • Molecular Formula : C₅H₁₁I .
  • Key Differences :
    • Longer carbon chain (butane vs. propane) with a methyl branch, increasing hydrophobicity.
    • Applications : Used in organic synthesis for sterically hindered intermediates .

b) 1-Methoxypropane

  • Molecular Formula : C₄H₁₀O .
  • Key Differences :
    • Lacks iodine, making it a simple ether with lower density and boiling point.
    • Applications : Solvent in organic reactions where inertness is prioritized .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity/Applications Hazard Profile (GHS)
This compound C₄H₉IO 200.02 61542-10-7 Nucleophilic substitutions, alkylation H301, H315, H318, H335, H227
2-Iodo-1-methoxypropane C₄H₉IO 200.02 Not listed Isomer-specific reactions Data unavailable
1-Methoxy-3-bromopropane C₄H₉BrO 153.02 36865-41-5 Pharmaceutical intermediates Likely H302, H315, H319
1-Chloro-3-iodopropane C₃H₆ClI 188.44 Not listed Sequential halogenation H314 (corrosive)
1-Azido-3-iodopropane C₃H₆IN₃ 211.00 58503-62-1 Bioconjugation, click chemistry Explosive (azide hazard)
Methallyl Iodide C₄H₇I 182.00 3756-30-7 Allylic substitutions, polymer chemistry H226, H315, H319

Biological Activity

1-Iodo-3-methoxypropane (C4H9IO) is an organic compound recognized for its significant role in organic synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a colorless liquid characterized by the presence of an iodine atom attached to a three-carbon chain with a methoxy group (-OCH3). Its structure facilitates various chemical reactions, making it an important intermediate in synthetic chemistry.

The biological activity of this compound primarily stems from its reactivity as an alkylating agent . The iodine atom acts as a good leaving group, enabling nucleophilic substitution reactions. This property allows the compound to modify biomolecules, potentially altering their chemical properties and biological activities.

Biological Applications

This compound has been explored for several applications:

  • Medicinal Chemistry : It serves as a precursor in synthesizing pharmaceutical compounds. For instance, it has been utilized in the development of drug-like molecules through Negishi coupling reactions, demonstrating its utility in creating complex organic structures with medicinal relevance .
  • Biological Research : The compound can be employed to modify biological molecules for research purposes. Its ability to act as an alkylating agent allows it to interact with enzymes and receptors, which could lead to insights into biochemical pathways.

1. Synthesis of Drug-like Molecules

A notable study involved using this compound in the automated synthesis of C(sp3)-enriched drug-like molecules. The compound was reacted with various organozinc reagents to produce a diverse array of products with potential medicinal applications. The results indicated moderate to excellent yields depending on the reaction conditions and reagents used (see Table 1) .

Reagent Product Yield Comments
Organozinc Reagent A15%Good reactivity observed
Organozinc Reagent B30%Higher yield with optimized conditions
Organozinc Reagent C25%Moderate yield

2. Modification of Biomolecules

In another research context, this compound was used for modifying biomolecules to study their interactions with specific enzymes. This application highlighted its potential role in drug design and development by allowing researchers to explore structure-activity relationships .

Comparative Analysis

When comparing this compound with similar compounds such as 1-bromo-3-methoxypropane and 1-chloro-3-methoxypropane, it is evident that the presence of iodine enhances its reactivity. The following table summarizes these comparisons:

Compound Leaving Group Reactivity
This compoundIodineHigh
1-Bromo-3-methoxypropaneBromineModerate
1-Chloro-3-methoxypropaneChlorineLow

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Iodo-3-methoxypropane, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-methoxypropanol with hydroiodic acid (HI) under controlled conditions. Optimization can be achieved by varying reaction temperature (40–60°C), stoichiometry (1:1.2 molar ratio of alcohol to HI), and using catalysts like red phosphorus to minimize side reactions. Purity verification requires GC-MS for volatile impurities and ¹H/¹³C NMR to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for methoxy (-OCH₃) protons appear at ~3.3 ppm, while the iodinated methylene (CH₂I) resonates at ~3.1 ppm.
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 200 (C₄H₉IO⁺) confirms the molecular weight.
  • IR Spectroscopy : Stretching vibrations for C-I (500–600 cm⁻¹) and C-O (1050–1150 cm⁻¹) provide functional group validation. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation exposure, nitrile gloves for skin protection, and safety goggles. Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste services. Emergency procedures should align with GHS guidelines, including immediate decontamination for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) during synthesis be systematically controlled?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures (≤40°C) favor substitution by reducing energy for elimination.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.
  • Monitoring : Real-time tracking via TLC or in-situ FTIR detects intermediate formation. Statistical tools like Design of Experiments (DoE) can model variable interactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, stability)?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ambient pressure for boiling point measurements). Compare results with computational models (e.g., COSMO-RS for solubility predictions). Discrepancies may arise from impurities; thus, orthogonal purity checks (HPLC, Karl Fischer titration) are essential. Meta-analyses of historical data can identify systematic errors .

Q. How can this compound be utilized in cross-coupling reactions, and what mechanistic insights inform its reactivity?

  • Methodological Answer : The compound serves as an alkylating agent in Ullmann or Kumada couplings. Mechanistic studies using DFT calculations reveal that the C-I bond’s polarization enhances electrophilicity. Reaction progress can be monitored via ¹H NMR to track iodine displacement. Optimization may require ligands like PPh₃ to stabilize metal catalysts (e.g., Cu or Pd) .

Q. What experimental designs are effective for studying decomposition pathways under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis to 3-methoxypropanol). Arrhenius modeling predicts shelf life, while DOE evaluates interactive stress factors .

Q. Data Analysis & Research Design

Q. How should researchers address low reproducibility in synthetic yields across studies?

  • Methodological Answer : Document reaction parameters exhaustively (e.g., stirring rate, reagent grade). Use statistical tools like ANOVA to identify critical variables. Collaborative inter-laboratory studies can isolate protocol-specific vs. environmental factors. Transparent reporting via platforms like Open Science Framework enhances reproducibility .

Q. What frameworks (e.g., PICO, FINER) guide hypothesis formulation for mechanistic studies?

  • Methodological Answer : Apply the FINER criteria:

  • Feasible : Ensure access to analytical instruments (e.g., NMR).
  • Novel : Focus on understudied aspects like solvent effects on reactivity.
  • Ethical : Adhere to waste disposal regulations.
  • Relevant : Align with broader goals (e.g., green chemistry). For PICO , define Population (reaction conditions), Intervention (catalyst use), Comparison (control reactions), and Outcomes (yield, purity) .

Q. How can mixed-methods approaches enhance understanding of this compound’s applications?

  • Methodological Answer : Combine quantitative data (reaction yields, kinetic rates) with qualitative insights (expert interviews on synthetic challenges). Triangulate findings using case studies (e.g., failed reactions leading to new pathways) and computational simulations (MD for solvent interactions) .

Properties

IUPAC Name

1-iodo-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCRJSFSDJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542876
Record name 1-Iodo-3-methoxypropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61542-10-7
Record name 1-Iodo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-methoxypropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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